molecular formula C14H25NO3 B14378556 Cyclohexyl 4-(morpholin-4-yl)butanoate CAS No. 88217-67-8

Cyclohexyl 4-(morpholin-4-yl)butanoate

Cat. No.: B14378556
CAS No.: 88217-67-8
M. Wt: 255.35 g/mol
InChI Key: BSWRWRXQNGZWKM-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(morpholin-4-yl)butanoate is a chemical compound with the molecular formula C24H32N2O2 It is known for its unique structure, which includes a cyclohexyl group, a morpholine ring, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(morpholin-4-yl)butanoate typically involves the esterification of 4-(morpholin-4-yl)butanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. The industrial process may also include purification steps such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(morpholin-4-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl 4-(morpholin-4-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(morpholin-4-yl)butanoate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 4-(piperidin-4-yl)butanoate
  • Cyclohexyl 4-(pyrrolidin-4-yl)butanoate
  • Cyclohexyl 4-(azepan-4-yl)butanoate

Uniqueness

Cyclohexyl 4-(morpholin-4-yl)butanoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

88217-67-8

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

cyclohexyl 4-morpholin-4-ylbutanoate

InChI

InChI=1S/C14H25NO3/c16-14(18-13-5-2-1-3-6-13)7-4-8-15-9-11-17-12-10-15/h13H,1-12H2

InChI Key

BSWRWRXQNGZWKM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)CCCN2CCOCC2

Origin of Product

United States

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